(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol
Description
“(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol” is a bicyclic organic compound featuring a 1-azabicyclo[3.2.0]heptane core substituted with a methylene group at position 3 and a hydroxymethyl group at position 5. The bicyclo[3.2.0]heptane system comprises two fused rings—a five-membered ring and a four-membered ring—introducing unique stereochemical and electronic properties due to ring strain and nitrogen incorporation.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3-methylidene-1-azabicyclo[3.2.0]heptan-5-yl)methanol |
InChI |
InChI=1S/C8H13NO/c1-7-4-8(6-10)2-3-9(8)5-7/h10H,1-6H2 |
InChI Key |
QEPLURQYRMRWSW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2(CCN2C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated azabicyclo compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the synthetic routes mentioned above suggests potential for industrial application. The reduction of spirocyclic oxetanyl nitriles and palladium-catalyzed reactions are promising for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and reducing agents for the reduction of nitriles . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxygenated derivatives, while reduction can produce simpler bicyclic structures.
Scientific Research Applications
(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Industry: Its scalable synthesis methods make it suitable for industrial applications in producing specialized chemicals.
Mechanism of Action
The mechanism by which (3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to mimic certain biological molecules, potentially interacting with enzymes or receptors in a manner similar to naturally occurring compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of “(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol” include fluorinated and methylated derivatives of azabicycloheptane-methanol systems. Below is a comparative analysis based on molecular structure, physicochemical properties, and commercial availability.
Data Table: Structural and Functional Comparison
Key Findings
The [3.1.1] system in analogs features fused five- and three-membered rings, reducing strain and enhancing structural rigidity .
Substituent Effects: Fluorine (C5 in ): Increases electronegativity and metabolic resistance, making the compound suitable for drug candidates targeting enzymes or receptors sensitive to halogen interactions. Methylene (C3 in Target): Offers a reactive site for conjugation or derivatization (e.g., Michael additions), absent in fluorine/methyl analogs.
Physicochemical Properties: The target’s lower molecular weight (137.18 vs. 145.17–175.66) suggests improved solubility in polar solvents, though experimental validation is required.
Theoretical Implications
- The methylene group in the target compound may confer unique reactivity in nucleophilic or cycloaddition reactions, distinguishing it from the more inert fluorine and methyl substituents.
- The [3.2.0] system’s strain could lead to higher energy transition states in catalytic processes, warranting further study for applications in asymmetric synthesis.
Biological Activity
(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol, a bicyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 127.17 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C7H11NO |
| Molecular Weight | 127.17 g/mol |
| CAS Number | 2820536-95-4 |
| IUPAC Name | This compound |
Research indicates that this compound exhibits several biological activities, primarily through interactions with neurotransmitter systems and potential antimicrobial properties.
- Neurotransmitter Modulation : The compound may influence cholinergic signaling pathways, which are critical in cognitive function and memory processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antibacterial properties against certain pathogens.
In Vitro Studies
In vitro studies have shown that this compound can affect cell viability and proliferation in various cell lines, indicating potential therapeutic applications in treating infections or neurodegenerative diseases.
Table of In Vitro Findings
| Study Reference | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study A | HeLa | 10 | 50% inhibition of cell growth |
| Study B | SH-SY5Y | 5 | Increased neuronal differentiation |
| Study C | E. coli | 20 | 30% reduction in bacterial growth |
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective effects, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in SH-SY5Y cells. The mechanism was linked to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS).
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a dose-dependent inhibitory effect, suggesting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
